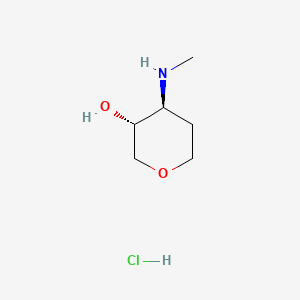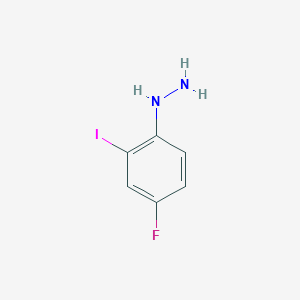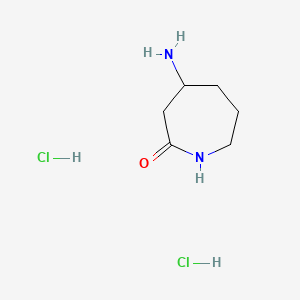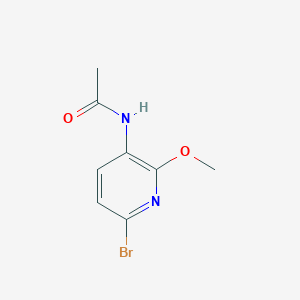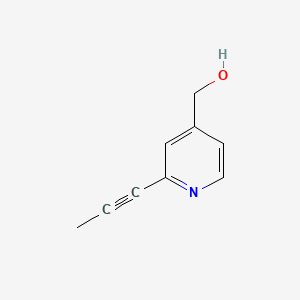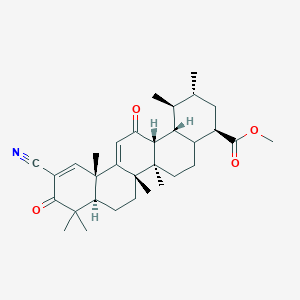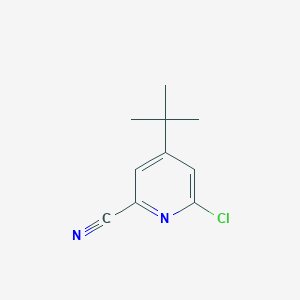![molecular formula C7H5BrN2O3S B13917750 6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)
6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 6-position and a sulfonic acid group at the 3-position. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid typically involves the bromination of imidazo[1,2-A]pyridine followed by sulfonation. One common method includes the reaction of 6-bromoimidazo[1,2-A]pyridine with chlorosulfonic acid in chloroform under controlled conditions . The reaction proceeds with the addition of chlorosulfonic acid to the brominated imidazo-pyridine, resulting in the formation of the sulfonic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonic acid group.
Cyclization Reactions: The imidazo-pyridine core can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of the original compound.
科学的研究の応用
6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid has several applications in scientific research:
作用機序
The mechanism of action of 6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The sulfonic acid group enhances its solubility and facilitates its interaction with biological molecules, while the bromine atom can participate in halogen bonding, further stabilizing the compound’s binding to its targets.
類似化合物との比較
Imidazo[1,2-A]pyridine: The parent compound without the bromine and sulfonic acid substituents.
6-Bromoimidazo[1,2-A]pyridine: Similar structure but lacks the sulfonic acid group.
Imidazo[1,2-A]pyridine-3-sulfonic Acid: Similar structure but lacks the bromine atom.
Uniqueness: 6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid is unique due to the presence of both the bromine atom and the sulfonic acid group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and enhances the compound’s potential as a pharmacophore in drug discovery .
特性
分子式 |
C7H5BrN2O3S |
|---|---|
分子量 |
277.10 g/mol |
IUPAC名 |
6-bromoimidazo[1,2-a]pyridine-3-sulfonic acid |
InChI |
InChI=1S/C7H5BrN2O3S/c8-5-1-2-6-9-3-7(10(6)4-5)14(11,12)13/h1-4H,(H,11,12,13) |
InChIキー |
KBOKWHCLOASPNC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(N2C=C1Br)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


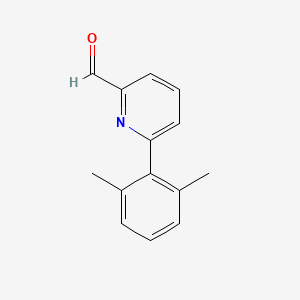
![Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13917672.png)
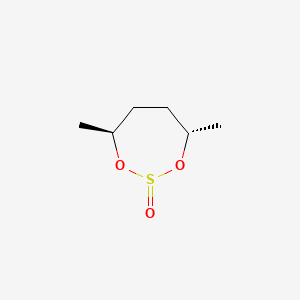
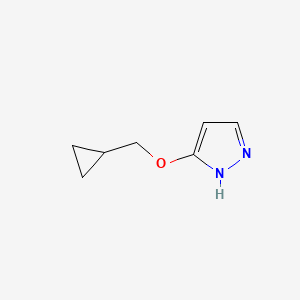
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B13917701.png)

